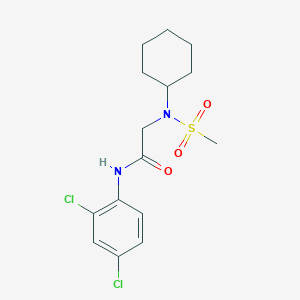
N-(4-butylphenyl)-2-(N-cyclohexylmethanesulfonamido)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-butylphenyl)-2-(N-cyclohexylmethanesulfonamido)acetamide, commonly known as BMS-986165, is a novel small molecule inhibitor that targets the TYK2 (Tyrosine kinase 2) enzyme. TYK2 is involved in the Janus kinase (JAK) signaling pathway, which plays a crucial role in the immune system. The inhibition of TYK2 by BMS-986165 has shown promising results in the treatment of autoimmune diseases, such as psoriasis and inflammatory bowel disease (IBD).
作用機序
BMS-986165 selectively inhibits the TYK2 enzyme, which is involved in the N-(4-butylphenyl)-2-(N-cyclohexylmethanesulfonamido)acetamide-STAT signaling pathway. This pathway is critical for the immune system's response to infection and inflammation. By inhibiting TYK2, BMS-986165 reduces the production of pro-inflammatory cytokines, such as IL-12, IL-23, and IFN-α, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
BMS-986165 has been shown to have potent anti-inflammatory effects in preclinical studies. The compound reduces the infiltration of immune cells into inflamed tissues and inhibits the production of pro-inflammatory cytokines. In addition, BMS-986165 has been shown to improve the barrier function of the intestinal epithelium, which is disrupted in IBD.
実験室実験の利点と制限
One advantage of BMS-986165 is its selectivity for TYK2, which reduces the risk of off-target effects. The compound has also shown good pharmacokinetic properties, with a long half-life and low clearance. However, one limitation of BMS-986165 is its relatively low solubility, which can make it challenging to formulate for oral administration.
将来の方向性
There are several potential future directions for the development of BMS-986165. One avenue of research is to explore its potential in combination therapy with other immunomodulatory agents. Another direction is to investigate the compound's efficacy in other autoimmune diseases, such as lupus and Sjogren's syndrome. Additionally, further studies are needed to understand the long-term safety profile of BMS-986165 and its potential for drug-drug interactions.
Conclusion:
BMS-986165 is a promising new small molecule inhibitor that selectively targets the TYK2 enzyme in the N-(4-butylphenyl)-2-(N-cyclohexylmethanesulfonamido)acetamide-STAT signaling pathway. The compound has shown efficacy in preclinical and clinical studies for the treatment of autoimmune diseases, such as psoriasis and IBD. While there are still limitations to overcome, BMS-986165 represents a significant advancement in the development of targeted therapies for autoimmune diseases.
合成法
The synthesis of BMS-986165 involves several steps, starting with the reaction of 4-butylphenylboronic acid with 2-chloro-N-cyclohexylmethanesulfonamide. The resulting intermediate is then reacted with 2-bromoacetamide to produce BMS-986165. The synthesis method has been optimized to improve the yield and purity of the compound.
科学的研究の応用
BMS-986165 has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. The compound has shown efficacy in animal models of psoriasis, IBD, and lupus. In a phase 2 clinical trial, BMS-986165 demonstrated significant improvement in the symptoms of psoriasis compared to placebo. The compound is also being evaluated for its potential in the treatment of other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
2-[cyclohexyl(methylsulfonyl)amino]-N-(2,4-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O3S/c1-23(21,22)19(12-5-3-2-4-6-12)10-15(20)18-14-8-7-11(16)9-13(14)17/h7-9,12H,2-6,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQDERVYQNVBIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=C(C=C(C=C1)Cl)Cl)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

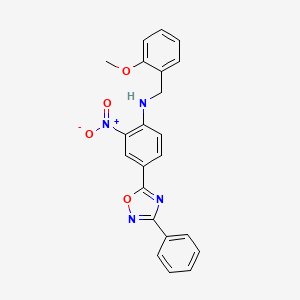

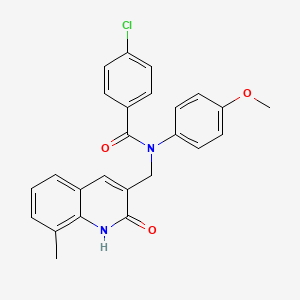
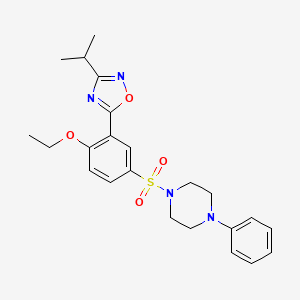
![ethyl 4-({N'-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7703710.png)
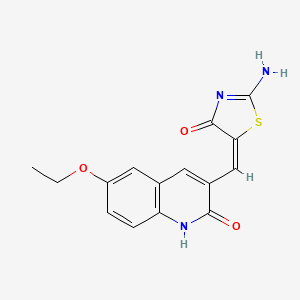
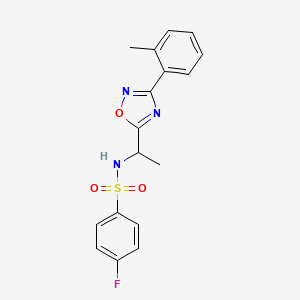
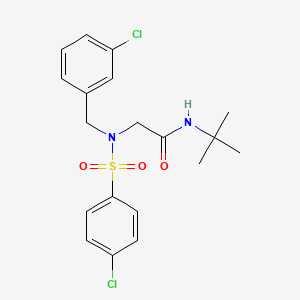
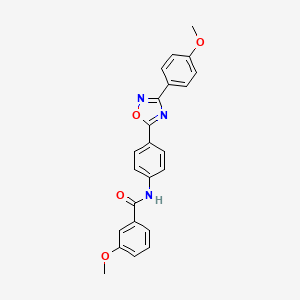

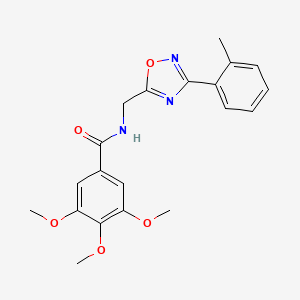
![1-(2-chlorobenzoyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide](/img/structure/B7703746.png)
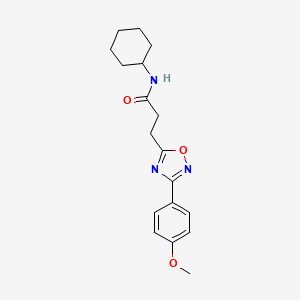
![4-[[2-[(4-Chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]acetyl]amino]benzamide](/img/structure/B7703768.png)